2-Amino-3-(1-ethyl-1h-1,2,4-triazol-5-yl)propan-1-ol
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Overview
Description
2-Amino-3-(1-ethyl-1h-1,2,4-triazol-5-yl)propan-1-ol is a heterocyclic organic compound that features a 1,2,4-triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-(1-ethyl-1h-1,2,4-triazol-5-yl)propan-1-ol typically involves the reaction of ethyl hydrazinecarboxylate with acrylonitrile, followed by cyclization and subsequent reduction. The reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to optimize reaction conditions and improve efficiency. The use of automated systems can help in maintaining consistent quality and reducing production costs .
Chemical Reactions Analysis
Types of Reactions
2-Amino-3-(1-ethyl-1h-1,2,4-triazol-5-yl)propan-1-ol can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Methanol, ethanol, acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce alcohols or amines .
Scientific Research Applications
2-Amino-3-(1-ethyl-1h-1,2,4-triazol-5-yl)propan-1-ol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Amino-3-(1-ethyl-1h-1,2,4-triazol-5-yl)propan-1-ol involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of metabolic enzymes or disruption of cellular processes .
Comparison with Similar Compounds
Similar Compounds
3-Amino-1,2,4-triazole: Known for its use as a herbicide and enzyme inhibitor.
1,2,3-Triazole derivatives: These compounds are widely studied for their biological activities and potential therapeutic applications.
Uniqueness
Its ability to form hydrogen bonds and interact with biological targets makes it a valuable compound for drug development and other scientific research .
Properties
Molecular Formula |
C7H14N4O |
---|---|
Molecular Weight |
170.21 g/mol |
IUPAC Name |
2-amino-3-(2-ethyl-1,2,4-triazol-3-yl)propan-1-ol |
InChI |
InChI=1S/C7H14N4O/c1-2-11-7(9-5-10-11)3-6(8)4-12/h5-6,12H,2-4,8H2,1H3 |
InChI Key |
MOKZMVCZCJCWKQ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=NC=N1)CC(CO)N |
Origin of Product |
United States |
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